N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide is a pyrimidine derivative featuring a dimethylamino substituent at the 2-position, methyl groups at the 4- and 6-positions, and a 4-ethoxybenzamide moiety at the 5-position. Structural analysis of such compounds often relies on crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-6-23-14-9-7-13(8-10-14)16(22)20-15-11(2)18-17(21(4)5)19-12(15)3/h7-10H,6H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNMDMJRVUIAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(N=C2C)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and dimethyl groups. The final step involves the coupling of the pyrimidine derivative with 4-ethoxybenzoyl chloride under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzamide moiety.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological molecules, while the pyrimidine ring can intercalate with DNA or RNA. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrimidine and benzamide derivatives.
Table 1: Structural Comparison with Similar Compounds
Key Observations:
Pyrimidine Derivatives: The target compound and compound m both incorporate pyrimidine-related cores but differ in substituents. While the target compound emphasizes alkylamino and benzamide groups, m includes a phenoxyacetamide and hydroxylated hexane backbone.
Dimethylamino Motif: The dimethylamino group is shared with the thiourea derivatives in , though these compounds prioritize carbohydrate and aromatic thiourea linkages over pyrimidine systems.
Functionalization : The ethoxybenzamide group in the target compound contrasts with the acrylamide in 3e , which may influence solubility or target binding.
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethoxybenzamide is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as a tool in biological research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound involves several key steps:
- Formation of the Pyrimidine Ring : The pyrimidine structure is typically synthesized through a condensation reaction involving a β-diketone and a guanidine derivative.
- Introduction of Dimethylamino Group : This is achieved through nucleophilic substitution using dimethylamine.
- Attachment of Ethoxybenzamide Moiety : The final step involves acylation with an appropriate acyl chloride.
The compound's molecular formula is , and its structure includes a pyrimidine ring substituted with a dimethylamino group and an ethoxybenzamide side chain.
2.1 Antitumor Activity
This compound has shown promising antitumor activity in various studies:
- Cell Lines Tested : In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HCC827 (non-small cell lung cancer).
- Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis and interfering with specific signaling pathways associated with tumor growth.
2.2 Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity:
- Bacterial Strains : It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
- Potential Applications : These properties suggest its potential use as an antimicrobial agent in therapeutic settings.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- DNA Interaction : It can bind to DNA, affecting replication and transcription processes.
- Receptor Modulation : The presence of the dimethylamino group enhances interactions with various receptors, potentially modulating their activity.
4. Case Studies
Several studies highlight the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against A549 cells with an IC50 value of 6.75 μM in 2D assays. |
| Study 2 | Showed antimicrobial activity against E. coli and S. aureus with MIC values indicating effective inhibition. |
| Study 3 | Explored the compound's potential as a lead for new antitumor drugs, emphasizing its selective toxicity towards cancer cells compared to normal cells. |
5. Conclusion
This compound represents a promising candidate for further development in medicinal chemistry due to its diverse biological activities. Continued research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
